2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3/c1-35-21-10-7-18(8-11-21)14-29-24(33)16-32-23-12-9-20(28)13-22(23)25-26(32)27(34)31(17-30-25)15-19-5-3-2-4-6-19/h2-13,17H,14-16H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWFOQPDIUYYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials.
Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functional Group Introduction: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the fluoro group can be added through electrophilic fluorination.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction using appropriate reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The fluorine atom at position 8 on the indole ring acts as a leaving group, facilitating nucleophilic substitution under specific conditions. This reactivity is critical for introducing new functional groups:
These reactions retain the pyrimidoindole core while diversifying electronic properties and bioactivity.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| 6M HCl, reflux, 12h | - | Carboxylic acid derivative | Precursor for esterification |
| NaOH (aq), EtOH, 60°C | - | Sodium carboxylate salt | Improved solubility for assays |
This reaction is pivotal for modifying pharmacokinetic properties.
Oxidation of the Benzyl Group
The benzyl substituent at position 3 can be oxidized to a ketone, altering electronic and steric profiles:
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O | 80°C | 3-(Phenylketone)-pyrimidoindole | 40-55% |
| CrO₃, Acetic acid | Acetone | 25°C | 3-(Phenylketone)-pyrimidoindole | 30-45% |
Oxidation enhances hydrogen-bonding capacity, potentially improving target affinity.
Reductive Alkylation
The secondary amine in the pyrimidoindole core participates in reductive alkylation to introduce alkyl/aryl groups:
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methylated derivative | 70-85% |
| Benzaldehyde | NaBH(OAc)₃, DCE | N-Benzylated derivative | 60-75% |
This method is employed to modulate lipophilicity and bioavailability .
Cyclization Reactions
The acetamide side chain can undergo intramolecular cyclization to form fused heterocycles:
| Conditions | Catalyst | Product | Biological Relevance |
|---|---|---|---|
| PPA, 120°C | - | Pyrimidoindolooxazepine | Enhanced kinase inhibition |
| POCl₃, DMF, 80°C | - | Chlorinated tricyclic derivative | Anticancer lead optimization |
Cyclization expands structural complexity and target selectivity .
Electrophilic Aromatic Substitution
The electron-rich indole moiety undergoes electrophilic substitution at position 6:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C | 6-Nitro-pyrimidoindole derivative | 50-65% |
| Br₂, FeBr₃ | CH₂Cl₂, 25°C | 6-Bromo-pyrimidoindole derivative | 55-70% |
These derivatives serve as intermediates for Suzuki-Miyaura couplings .
Photochemical Reactions
UV irradiation induces dimerization or ring-opening pathways:
| Wavelength (nm) | Solvent | Product | Application |
|---|---|---|---|
| 254 | MeCN | Dimeric pyrimidoindole | Study of aggregation effects |
| 365 | MeOH | Ring-opened quinoline derivative | Prodrug development |
Photoreactivity is leveraged for controlled release systems.
Metal-Catalyzed Cross-Couplings
The bromine or iodine substituents (if introduced) enable Pd/Ni-mediated couplings:
| Reaction Type | Catalysts | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-pyrimidoindoles |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | N-Aryl derivatives |
These reactions are instrumental in structure-activity relationship studies.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrimidine derivatives and features a complex structure that includes a fluorine atom and various aromatic groups. Its molecular formula is with a molecular weight of 466.52 g/mol. The presence of the fluorine atom enhances its pharmacokinetic properties, potentially improving bioavailability and metabolic stability.
Research has shown that this compound exhibits significant biological activities, particularly as an antimicrobial agent . In a study evaluating its effectiveness against various pathogens, it demonstrated notable inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli . The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes.
Table 1: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL | |
| Candida albicans | 32 µg/mL |
Therapeutic Potential
Given its promising antimicrobial properties, this compound may serve as a lead candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern. Additionally, its structural characteristics may allow for modifications that enhance its efficacy or broaden its spectrum of activity.
Case Studies
- Antimicrobial Efficacy : A recent study investigated the efficacy of this compound against multi-drug resistant strains. Results indicated that it not only inhibited growth but also exhibited bactericidal effects at higher concentrations. This positions it as a potential candidate for treating infections caused by resistant bacteria .
- Pharmacokinetic Studies : Initial pharmacokinetic assessments revealed that the compound has favorable absorption characteristics when administered orally. It shows moderate plasma protein binding and a half-life conducive for therapeutic applications .
Mechanism of Action
The mechanism of action of 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Research Findings and Pharmacological Insights
Structural-Activity Relationship (SAR) Trends
- Methoxy vs. Chloro Substituents : Methoxy groups (e.g., target compound, ) enhance solubility and reduce cytotoxicity compared to chloro derivatives () .
- Benzyl vs. Arylalkyl Groups : The benzyl group at position 3 (common across all analogs) is critical for maintaining kinase inhibitory activity, as seen in crystallographic studies of related pyrimidoindoles () .
- Anti-Cancer Activity: Acetamide derivatives with methoxyphenyl groups (e.g., ) exhibit notable anti-cancer activity against HCT-116 and MCF-7 cell lines, suggesting the target compound may share similar mechanisms .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
The compound 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : The pyrimido[5,4-b]indole framework is known for its diverse biological activities.
- Substituents : The presence of a benzyl group, a fluoro substituent, and a methoxyphenyl moiety contributes to the compound's pharmacological profile.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, Mannich bases derived from pyrimidine structures have shown cytotoxic effects against various cancer cell lines. The specific compound may similarly inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies have demonstrated that related compounds exhibit IC50 values lower than 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Antimicrobial Properties
The biological activity of this compound may extend to antimicrobial effects. Compounds with similar benzyl and pyrimidine structures have been reported to possess antibacterial and antifungal activities.
- Mechanism : The proposed mechanism involves the disruption of microbial cell membranes or interference with essential metabolic pathways.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance. Research into related compounds has highlighted their role in inhibiting kinases and other enzymes critical for tumor growth and survival.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural features. Studies on Mannich bases have shown that modifications in the aromatic rings or the introduction of halogen atoms can enhance cytotoxicity and selectivity towards cancer cells .
Comparative Studies
Comparative analysis with other pyrimidine derivatives reveals that the introduction of a fluoro group significantly increases the potency against certain cancer types. For example, compounds with fluorine substitutions have been found to exhibit improved interactions with biological targets due to their electronegativity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodology : Focus on multi-step protocols involving palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) to construct the pyrimidoindole core. Incorporate regioselective fluorination at the 8-position via electrophilic substitution . For the acetamide side chain, employ nucleophilic acyl substitution between activated carboxylic acid derivatives (e.g., acyl chlorides) and 4-methoxybenzylamine. Purify intermediates using column chromatography with gradient elution (hexane/ethyl acetate) to resolve stereochemical impurities .
Q. How can the compound’s purity and structural integrity be validated?
- Methodology : Use a combination of:
- HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks ([M+H]⁺).
- ¹H/¹³C NMR (DMSO-d6 or CDCl3) to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, fluorophenyl coupling patterns).
- Elemental analysis to validate stoichiometry (C, H, N within ±0.4% of theoretical values) .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Methodology :
- LogP and solubility : Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate partition coefficients and aqueous solubility.
- pKa prediction : Employ MarvinSketch or Epik to identify ionizable groups (e.g., the acetamide NH).
- Crystallography : Preliminary crystal structure prediction via Mercury CSD to assess packing efficiency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the pyrimidoindole scaffold?
- Methodology :
- Analog synthesis : Systematically modify substituents (e.g., replace 8-fluoro with chloro or methyl; vary benzyl groups) .
- Biological assays : Test analogs against kinase panels (e.g., EGFR, BRAF) using FRET-based enzymatic assays. Corrogate activity with steric/electronic parameters (Hammett σ values) .
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (PDB: 1M17 for EGFR) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodology :
- Dose-response validation : Replicate assays (e.g., IC50 measurements) across multiple cell lines (HEK293, A549) to rule out cell-type specificity.
- Off-target profiling : Screen against unrelated targets (GPCRs, ion channels) via radioligand binding assays to confirm selectivity .
- Metabolic stability : Assess liver microsome half-life (human/rat) to differentiate intrinsic activity from pharmacokinetic artifacts .
Q. How can the compound’s pharmacokinetic (PK) profile be improved?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance oral bioavailability.
- Cocrystallization : Screen with coformers (succinic acid, nicotinamide) to improve solubility and dissolution rates.
- CYP inhibition assays : Use fluorogenic substrates (CYP3A4, 2D6) to identify and mitigate metabolic liabilities .
Q. What strategies mitigate toxicity risks identified in preclinical studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
